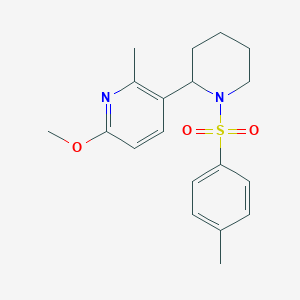
6-Methoxy-2-methyl-3-(1-tosylpiperidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-methyl-3-(1-tosylpiperidin-2-yl)pyridine: is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities and applications in drug design . This compound features a pyridine ring substituted with a methoxy group, a methyl group, and a tosylpiperidine moiety, making it a unique structure with potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methyl-3-(1-tosylpiperidin-2-yl)pyridine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyridine derivative is reacted with a tosylpiperidine under basic conditions. The methoxy and methyl groups are introduced through selective alkylation reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the substitution and alkylation processes .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents, along with advanced purification techniques like chromatography, ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or ketones.
Reduction: Reduction reactions can target the pyridine ring or the tosyl group, potentially converting them into more saturated or deprotected forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho or para to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like THF or dimethylformamide (DMF).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated or deprotected derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 6-Methoxy-2-methyl-3-(1-tosylpiperidin-2-yl)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets, such as enzymes or receptors. Its structural features make it a valuable tool for probing the mechanisms of action of piperidine-based drugs .
Medicine: Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and formulations .
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-methyl-3-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The methoxy and methyl groups, along with the tosylpiperidine moiety, contribute to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2,2,6,6-Tetramethylpiperidine 1-Oxyl (TEMPO): A stable free radical used as an oxidation catalyst.
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A pyridine derivative with similar substituents.
Uniqueness: 6-Methoxy-2-methyl-3-(1-tosylpiperidin-2-yl)pyridine is unique due to its combination of a pyridine ring with a tosylpiperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C19H24N2O3S |
|---|---|
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
6-methoxy-2-methyl-3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C19H24N2O3S/c1-14-7-9-16(10-8-14)25(22,23)21-13-5-4-6-18(21)17-11-12-19(24-3)20-15(17)2/h7-12,18H,4-6,13H2,1-3H3 |
Clé InChI |
ZPPFWMNHVGKAIL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=C(C=C3)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





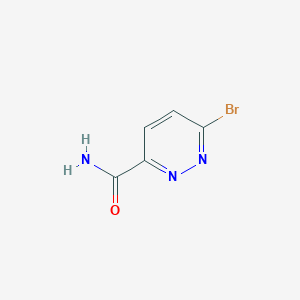
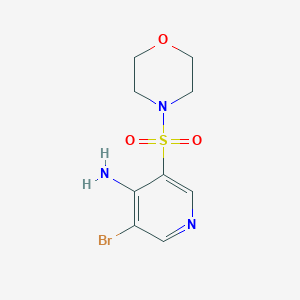

![Ferrocene, 1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[bis(3,5-dimethylphenyl)phosphino]-, (2R)-](/img/structure/B11823127.png)
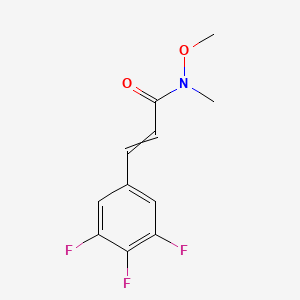
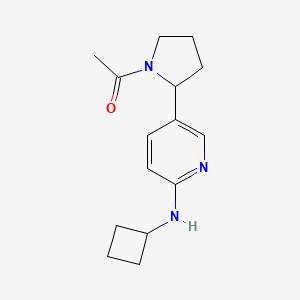


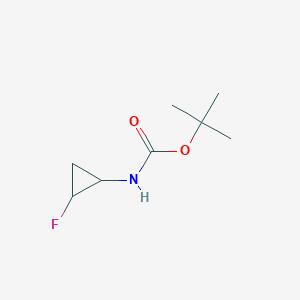
![3-[4-(trifluoromethyl)phenyl]but-2-enoic acid](/img/structure/B11823158.png)
![3-[4-(difluoromethoxy)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11823166.png)
